molecular formula C11H17BO3 B1340014 3,5-Dimethyl-4-isopropoxyphenylboronic acid CAS No. 849062-16-4

3,5-Dimethyl-4-isopropoxyphenylboronic acid

Cat. No. B1340014
CAS RN: 849062-16-4
M. Wt: 208.06 g/mol
InChI Key: OESNXDCMAFEMMC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a chemical compound with the empirical formula C11H17BO3 . It is a solid substance and is used in various chemical reactions . It is also used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and to synthesize cyclooxygenase-2 (COX-2) inhibitors .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-isopropoxyphenylboronic acid consists of a phenyl ring substituted with two methyl groups, an isopropoxy group, and a boronic acid group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

3,5-Dimethyl-4-isopropoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It can also participate in palladium-catalyzed oxidative cross-coupling reactions .


Physical And Chemical Properties Analysis

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a solid substance with a melting point of 206-210°C . It has a molecular weight of 208.06 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in the search results .

Scientific Research Applications

Synthesis of Cytotoxic Compounds

This compound is utilized in synthesizing potent cytotoxic analogues of marine alkaloids like Lamellarin D, which are significant in cancer research due to their ability to target and destroy cancer cells .

Development of COX-2 Inhibitors

It serves as a precursor in the synthesis of cyclooxygenase-2 (COX-2) inhibitors. These inhibitors play a crucial role in managing inflammation and pain, and they have potential applications in treating conditions like arthritis .

Drug Development for Various Diseases

The compound is widely used in drug development efforts targeting diseases such as cancer, diabetes, and inflammation, showcasing its versatility in medicinal chemistry .

Photodynamic Therapy

It acts as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives. These derivatives have shown photo-cytotoxicity in vitro, which is valuable for applications in photodynamic therapy—a treatment that uses light to activate a photosensitizer drug to treat certain cancers .

Cross-Coupling Reactions

In organic chemistry, it is used in palladium-catalyzed oxidative cross-coupling reactions. These reactions are fundamental in creating complex molecules for pharmaceuticals and materials science .

Ruthenium-Catalyzed Hydrogenation Reactions

The compound finds application in ruthenium-catalyzed hydrogenation reactions, which are important for producing a wide range of chemical products, including fine chemicals and pharmaceuticals .

Suzuki–Miyaura Coupling

It is selected as a boron reagent for Suzuki–Miyaura coupling—a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction known for its mild conditions and functional group tolerance, beneficial for synthesizing various organic compounds .

properties

IUPAC Name

(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESNXDCMAFEMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584428
Record name {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-isopropoxyphenylboronic acid

CAS RN

849062-16-4
Record name B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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